molecular formula C26H26N2O5 B11412613 1',7-dimethyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

1',7-dimethyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11412613
M. Wt: 446.5 g/mol
InChI Key: LNQFQGVJJLPGPZ-UHFFFAOYSA-N
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Description

1’,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound featuring a spirochromeno-pyrrole-indole structure. This compound is notable for its unique chemical architecture, which includes multiple functional groups such as methyl, propyl, and isopropyl groups, as well as a spiro linkage. The presence of these diverse functional groups and the spiro linkage contributes to its potential for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 1’,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spirocyclization: The spiro linkage is introduced through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.

    Functional Group Modifications:

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions to form the complete spirochromeno-pyrrole-indole structure.

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

1’,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

    Condensation: Condensation reactions can occur with aldehydes or ketones, forming new carbon-carbon bonds and expanding the molecular framework.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1’,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1’,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.

    Gene Expression Modulation: It can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

1’,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure but differ in their functional groups and biological activities.

    Spiro Compounds: Spirooxindoles and spirochromenes have similar spiro linkages but vary in their overall molecular architecture and reactivity.

    Chromene Derivatives: Compounds like 2H-chromene and its derivatives have similar chromene structures but differ in their substituents and chemical properties.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

1',7-dimethyl-2-(3-propan-2-yloxypropyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C26H26N2O5/c1-15(2)32-13-7-12-28-24(30)23-21(22(29)17-14-16(3)10-11-20(17)33-23)26(28)18-8-5-6-9-19(18)27(4)25(26)31/h5-6,8-11,14-15H,7,12-13H2,1-4H3

InChI Key

LNQFQGVJJLPGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CCCOC(C)C

Origin of Product

United States

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